![molecular formula C11H16N4O4 B1428270 5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid CAS No. 1251002-60-4](/img/structure/B1428270.png)

5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid

描述

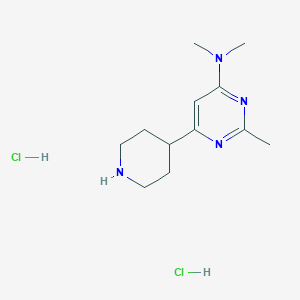

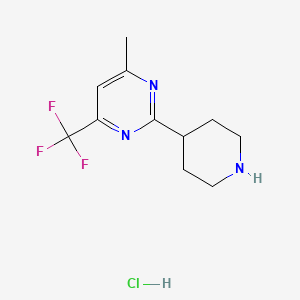

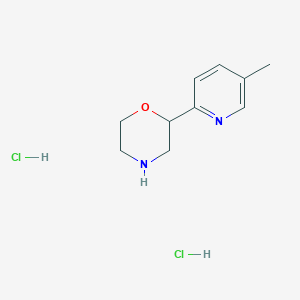

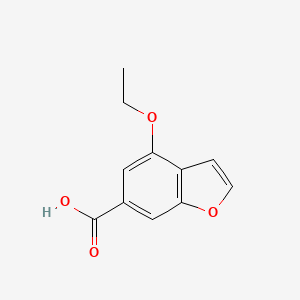

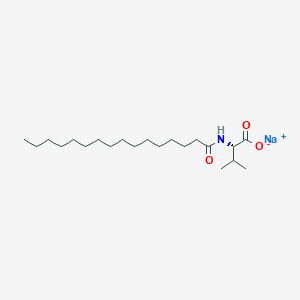

The compound “5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid” is a nitrogenous heterocyclic compound. It belongs to the class of triazoles, which are five-membered heterocycles with three nitrogen atoms and two carbon atoms . Triazoles are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Synthesis Analysis

Triazoles are commonly synthesized via azide–alkyne cycloaddition, followed by C(sp 2)−H functionalization of the 1,2,3‐triazole intermediate through an isocyanide insertion . This methodology represents a convenient tool for the synthesis of various types of nitrogen-containing heterocycles .Molecular Structure Analysis

The molecular structure of triazoles, including “5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid”, is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Chemical Reactions Analysis

Triazoles can undergo spontaneous electrocyclic ring opening to form isomeric α-diazoimines. This property allows triazoles to be used as precursors of diazo compounds and corresponding metal carbenoids .科学研究应用

Synthesis Approaches

Regioselective Synthesis from α-Amino Acid Derivatives : A regioselective synthesis method for chiral 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazines, similar to the requested compound, has been developed from α-amino acid derivatives. This method features an intramolecular 'click' reaction and simplifies product purification, requiring only solvent evaporation (Mohapatra et al., 2007).

Palladium-Copper Catalysis for Substituted Derivatives : A general method for synthesizing 3-aryl substituted derivatives of 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazines, utilizing palladium-copper catalysis, has been reported. This method is applicable for the synthesis of optically active products and offers a broad range of substrates (Chowdhury et al., 2011).

Chemical Properties and Reactions

Reactivity of Related Compounds : Studies on the reactivity of similar compounds, like 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one, have shown interesting reaction patterns under various conditions, which might be relevant for the compound (Mironovich & Shcherbinin, 2014).

Valence Bond Isomerization : Research on [1,2,3]triazolium salts, which are structurally related to the requested compound, indicates a general phenomenon of valence bond isomerization leading to the formation of new heterocycles (Béres et al., 1999).

Synthesis of Analogues and Derivatives : Various studies have been conducted on the synthesis of triazolo and pyrazolo derivatives of different nucleuses, indicating a wide range of possible chemical modifications and applications for compounds like 5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid (Sharba et al., 2016).

Applications in Medicinal Chemistry and Drug Development

Antimicrobial Activity : Some derivatives of 1,2,4-triazolo[1,5-a]pyrimidines, which are structurally similar to the requested compound, have shown promising antimicrobial activities, suggesting potential medicinal applications (Sato et al., 1980).

Cardiovascular Agents : Certain 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems have demonstrated significant coronary vasodilating and antihypertensive activities, highlighting the therapeutic potential of similar compounds in cardiovascular medicine (Sato et al., 1980).

Antibacterial and Antifungal Activity : Novel pyrazoline and pyrazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, showing the importance of such compounds in developing new antimicrobial agents (Hassan, 2013).

未来方向

The future directions in the research of triazoles, including “5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid”, involve the development of new classes of antibacterial agents to fight multidrug-resistant pathogens . There is also a focus on the synthesis and study of their antimicrobial, antioxidant and antiviral potential of substituted 1,2,4-triazole analogues .

属性

IUPAC Name |

5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O4/c1-11(2,3)19-10(18)14-4-5-15-7(6-14)8(9(16)17)12-13-15/h4-6H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSGOLMOPQCDNIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN2C(=C(N=N2)C(=O)O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7'-methyl-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1428193.png)

![5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1428195.png)

![3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid](/img/structure/B1428196.png)

![methyl 4-({8-chloro-2-methyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl}methyl)benzoate](/img/structure/B1428200.png)

![6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1428204.png)

![(2-Bromo-Imidazo[2,1-B][1,3,4]Thiadiazol-6-Yl)-Acetic Acid Ethyl Ester](/img/structure/B1428205.png)

![3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol](/img/structure/B1428208.png)